Stereochemical Resolution: (R)-Bromohydrin vs. Racemic Mixture
The compound possesses a single (R)-configured stereocenter at the hydroxyl-bearing carbon. This is a direct result of an enantioselective reduction step (e.g., using R-methyl CBS catalyst) which is documented to yield this specific intermediate with high enantiomeric excess. In contrast, the direct reduction of the upstream ketone intermediate (CAS 100331-89-3) without a chiral catalyst produces a racemic mixture of both (R) and (S) alcohols, which would propagate diastereomers into the final API and require a chiral resolution step [1].
| Evidence Dimension | Enantiomeric purity of the key intermediate |
|---|---|
| Target Compound Data | Single (R)-enantiomer produced via asymmetric synthesis (yield: 95% as per patent example) |
| Comparator Or Baseline | Racemic mixture of (R) and (S) alcohols from the non-stereoselective reduction of 8-benzyloxy-5-(2-bromoacetyl)quinolin-2(1H)-one |
| Quantified Difference | Avoids a theoretical 50% yield loss from an additional resolution step and prevents the formation of undesired diastereomers. |
| Conditions | Enantioselective reduction of the bromoketone intermediate as per US2016/326118, Example 1. |
Why This Matters
Procuring the pre-resolved (R)-bromohydrin eliminates a low-yield chiral resolution step, directly impacting cost of goods and simplifying the downstream process for indacaterol manufacture.
- [1] US Patent Application US2016/326118 A1, Example 1. Details the enantioselective reduction of the bromo compound to the (R)-bromohydrin using R-methyl CBS catalyst, achieving 95% yield. View Source
